![molecular formula C19H16ClN5 B2373852 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902035-12-5](/img/structure/B2373852.png)

3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . One approach involves the use of a copper-catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .

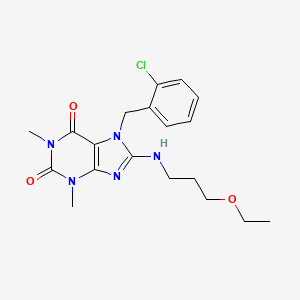

Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes various functional groups. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic heterocyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .

Aplicaciones Científicas De Investigación

Synthesis and Structure–Activity Relationships for Anti-Mycobacterial Activity

The pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been reported as potent inhibitors of mycobacterial ATP synthase, essential for the treatment of Mycobacterium tuberculosis. This work highlighted the design, synthesis, and structure-activity relationship studies of these compounds, identifying analogues with potent in vitro growth inhibition of M.tb., low hERG liability, and good stabilities, showcasing their potential in tuberculosis treatment (Sutherland et al., 2022).

Antimicrobial and Anticancer Potential

A series of pyrazole derivatives, including structures similar to this compound, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin, indicating their potential as leads for developing new antimicrobial and anticancer agents (Hafez et al., 2016).

Synthesis and Reactions of Benzimidazole Derivatives

Research into benzimidazole derivatives, including reactions involving pyrazolo[1,5-a]pyrimidine cores, contributed to the development of various compounds with potential biological activities. These studies provide insights into the chemical versatility and application of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing new heterocyclic compounds with potential for therapeutic use (Fikry et al., 2015).

Synthesis and Bioactivities of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including those related to this compound, have been explored for their antitumor, antifungal, and antibacterial properties. Structural analysis and biological evaluation highlighted the importance of specific substituents and their positions on biological activity, offering valuable information for the design of new compounds with enhanced bioactivities (Titi et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase . This can lead to cell cycle arrest, which may induce apoptosis or programmed cell death in certain types of cells.

Result of Action

The molecular and cellular effects of this compound’s action would likely include the inhibition of cell division and proliferation . By blocking CDK2 activity, the compound could induce cell cycle arrest, potentially leading to apoptosis in certain cell types .

Análisis Bioquímico

Biochemical Properties

These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Cellular Effects

Compounds of this class have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Molecular Mechanism

It has been suggested that it may interact with cyclin-dependent kinase 2 .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c1-13-10-18(22-11-14-6-4-5-9-21-14)25-19(24-13)16(12-23-25)15-7-2-3-8-17(15)20/h2-10,12,22H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVPZDHHMXRBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)

![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)

![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B2373779.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)

![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)

![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)

![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)